molecular formula C20H19Cl2N3O2 B4882955 1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4882955
M. Wt: 404.3 g/mol
InChI Key: UUNJRJIYKFBNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid compound. It was first synthesized in the 1970s by Pfizer researchers, and it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Mechanism of Action

CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by CP-55940 leads to a variety of cellular responses, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP-55940 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on CP-55940. One area of interest is its potential use as a therapeutic agent for chronic pain and inflammation. Another area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CP-55940 and its potential side effects.

Synthesis Methods

CP-55940 can be synthesized using a multi-step process that involves the condensation of 3-chlorophenylacetic acid with piperazine, followed by cyclization with phosgene and subsequent reaction with pyrrolidine. The final product is a white crystalline powder with a melting point of 220-222°C.

Scientific Research Applications

CP-55940 has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer. It has been shown to have potent analgesic, anti-inflammatory, anti-convulsant, and anti-tumor effects in preclinical studies.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-3-1-5-16(11-14)23-7-9-24(10-8-23)18-13-19(26)25(20(18)27)17-6-2-4-15(22)12-17/h1-6,11-12,18H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNJRJIYKFBNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

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